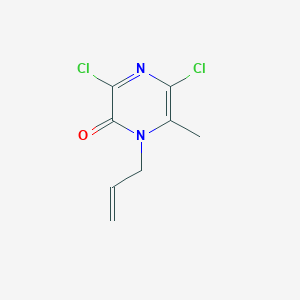
1-allyl-3,5-dichloro-6-methylpyrazin-2(1H)-one
Cat. No. B8750425
M. Wt: 219.06 g/mol
InChI Key: VQGUQAGNLWBFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05866573
Procedure details


A stirred mixture of oxalyl chloride (30.5 ml, 0.35 mol) and α-(allylamino)-propionitrile hydrochloride (10.26 g, 70 mmol) in o-dichlorobenzene (100 ml) was heated to 100° C. for 15 h. The solvent was evaporated in vacuo and the residual black oil was purified by flash column chromatography on silica (eluting with 30% ethyl acetate hexanes) to give the title compound as a tan crystalline solid:

Name
α-(allylamino)-propionitrile hydrochloride
Quantity
10.26 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[ClH:7].[CH2:8]([NH:11][CH:12]([CH3:15])[C:13]#[N:14])[CH:9]=[CH2:10]>ClC1C=CC=CC=1Cl>[CH2:8]([N:11]1[C:12]([CH3:15])=[C:13]([Cl:7])[N:14]=[C:1]([Cl:6])[C:2]1=[O:3])[CH:9]=[CH2:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
α-(allylamino)-propionitrile hydrochloride
|
|
Quantity
|
10.26 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C=C)NC(C#N)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual black oil was purified by flash column chromatography on silica (eluting with 30% ethyl acetate hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N1C(C(=NC(=C1C)Cl)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
